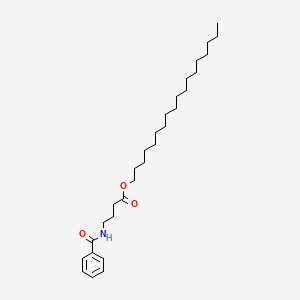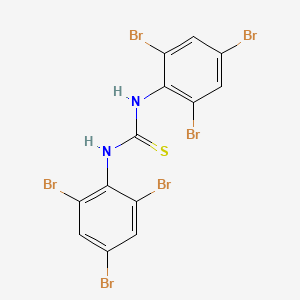
N,N'-Bis(2,4,6-tribromophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2,4,6-tribromophenyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of two 2,4,6-tribromophenyl groups attached to a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4,6-tribromophenyl)thiourea typically involves the reaction of 2,4,6-tribromoaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N’-Bis(2,4,6-tribromophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2,4,6-tribromophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis(2,4,6-tribromophenyl)thiourea has been extensively studied for its potential applications in scientific research. Some of the key applications include:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2,4,6-tribromophenyl)thiourea involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, leading to increased permeability and cell death. The molecular targets and pathways involved in its action include inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N,N’-Bis(2,4,6-tribromophenyl)thiourea include:
- N-Benzoyl-N’-tribromophenyl thiourea
- 4-Nitrobenzoyl-N’-tribromophenyl thiourea
- N,N’-Bis(2,4,6-tribromophenyl)succinamide
Uniqueness
N,N’-Bis(2,4,6-tribromophenyl)thiourea is unique due to its high bromine content, which imparts distinct chemical properties such as high reactivity and stability.
Propiedades
Número CAS |
52476-93-4 |
|---|---|
Fórmula molecular |
C13H6Br6N2S |
Peso molecular |
701.7 g/mol |
Nombre IUPAC |
1,3-bis(2,4,6-tribromophenyl)thiourea |
InChI |
InChI=1S/C13H6Br6N2S/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) |
Clave InChI |
XHBBSIFUGLMNMN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)NC(=S)NC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
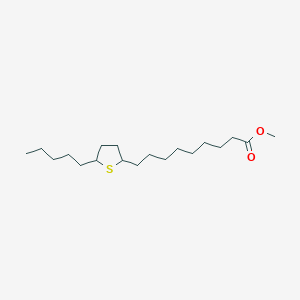
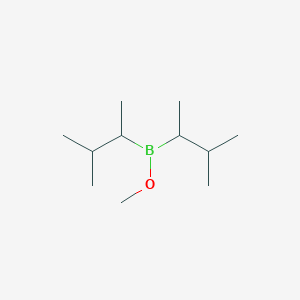
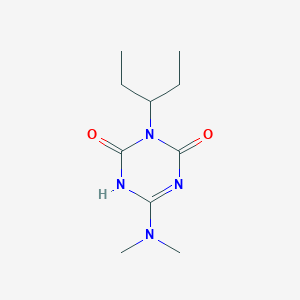

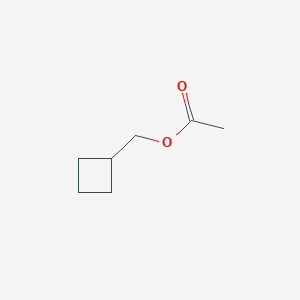
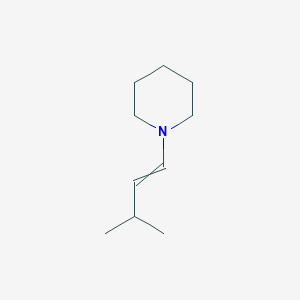
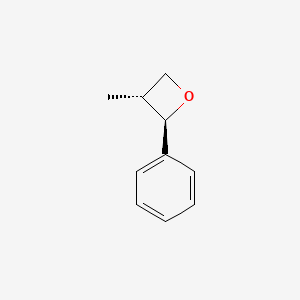

![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)

